2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYOQGKUWIKANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve multiple biochemical pathways.
Cellular Effects
The effects of 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular pathways through which this compound exerts its effects are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can also affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and antiviral effects. Understanding its biological activity is essential for exploring its therapeutic applications.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 5-Fluorobenzimidazole | 8 (S. aureus) | Gram-positive |
| 5-Chloro benzimidazole | 64 (S. aureus) | Gram-positive |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives of thiazoles have shown promising results in inhibiting cell viability in cancer cell lines such as A549 (human lung cancer). For example, structural modifications significantly enhanced anticancer activity by reducing cell viability to as low as 21.2% at specific concentrations .
| Compound | Cell Line | Viability (%) | Concentration (µM) |
|---|---|---|---|
| This compound | A549 | TBD | TBD |
| 5-Fluorobenzimidazole | A549 | 16.1% | TBD |
| Control (Untreated) | A549 | 100% | - |
Antiviral Activity
In addition to antimicrobial and anticancer properties, this compound has been evaluated for antiviral activity against flaviviruses. In vitro studies demonstrated that certain thiazole derivatives could inhibit viral replication effectively . The efficacy was quantified using EC50 values in cellular assays.
| Compound | EC50 (µM) | Viral Target |
|---|---|---|
| This compound | TBD | Flavivirus |
| Lead Compound (for comparison) | TBD | Flavivirus |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Signaling Modulation : It can influence various signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may alter the expression of genes associated with cell cycle regulation and stress responses.
Case Studies
A study investigating the effects of thiazole derivatives on S. aureus demonstrated that modifications in the phenyl ring significantly impacted antibacterial potency. The introduction of chlorine atoms at specific positions enhanced the overall efficacy against resistant strains .
Another investigation focused on the anticancer properties of thiazoles revealed that structural variations led to varying degrees of cytotoxicity against A549 cells. Compounds with dichloro substitutions exhibited the most potent effects .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of thiazole compounds, including 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, possess antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 50 µg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antibiotics or antibacterial agents .
Anticancer Properties
The thiazole ring system is known for its anticancer potential. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For example, one study reported an IC50 value of 23.30 ± 0.35 mM for a related thiazole derivative against A549 cells, indicating a promising anticancer activity .
| Cancer Cell Line | IC50 Value (mM) |
|---|---|
| A549 | 23.30 ± 0.35 |
| NIH/3T3 | >1000 |
These results suggest that further exploration of the structure-activity relationship could lead to more effective anticancer agents .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases.
| Cytokine | Inhibition Percentage |
|---|---|
| IL-6 | 89% |
| TNF-α | 78% |
Compared to conventional anti-inflammatory drugs like dexamethasone, the thiazole derivatives exhibited stronger inhibitory effects at similar concentrations .
Synthesis and Structure Activity Relationship
The synthesis of this compound typically involves the condensation of appropriate thiourea derivatives with acid chlorides under controlled conditions. The resulting compounds are then screened for their biological activities.
Synthetic Route Example
A common synthetic route involves:
- Reacting thiourea with an acid chloride.
- Heating the mixture in an organic solvent.
- Isolating the product through crystallization.
This method not only yields the desired thiazole but also allows for modifications to enhance biological activity.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of resistant bacterial strains, demonstrating that modifications to the dichlorophenyl group significantly enhanced potency.
- Case Study on Anticancer Activity : In a comparative study of several thiazole derivatives, it was found that those containing halogen substitutions exhibited increased cytotoxicity against melanoma cells, suggesting a potential pathway for drug development targeting resistant cancer types.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds are structurally related to 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, differing in substituents, heterocyclic cores, or functional groups:
Electronic and Pharmacological Implications
- Electron-Withdrawing Groups : The dichlorophenyl group in the target compound provides strong electron-withdrawing effects, influencing reactivity and binding interactions. In contrast, the difluorophenyl analog (2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) may exhibit reduced steric hindrance but similar electronic properties .
- Heterocyclic Core: Thiazole rings (with sulfur) vs. isoxazole rings (with oxygen) alter π-electron distribution and hydrogen-bonding capacity.
- Bioactivity: While direct data on the target compound’s activity is scarce, analogs like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid have shown antidiabetic effects via modulation of oxidative enzymes and inflammatory pathways . This suggests that substitutions on the thiazole scaffold significantly impact pharmacological profiles.
Q & A
Q. What are the recommended synthetic routes for 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid, and how can reaction conditions be optimized?
A common method involves refluxing precursors (e.g., substituted thiazolones) with sodium acetate and carboxylic acid derivatives in acetic acid. For example, analogous syntheses of thiazole-carboxylic acids use 3–5 hours of reflux in acetic acid with subsequent recrystallization from DMF/acetic acid mixtures . Optimization may require adjusting stoichiometry (e.g., 10% excess of aldehyde derivatives), temperature control to avoid decomposition, and solvent selection to improve yield and purity.
Q. How should researchers characterize the physicochemical properties of this compound, and what key parameters are critical for reproducibility?
Key properties include:
Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. For enhanced sensitivity, LC-MS/MS with electrospray ionization (negative mode) is recommended, leveraging the carboxylic acid moiety’s ionization efficiency. Calibration curves using structurally similar thiazole-carboxylic acids (e.g., 2-(4-chlorophenyl) analogs) as internal standards can improve accuracy .
Advanced Research Questions
Q. How do discrepancies in reported melting points (e.g., 201–203°C vs. 214–215°C) arise, and how should they be resolved?
Discrepancies often stem from regioisomeric impurities or polymorphic forms. For example, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (mp 214–215°C) differs in substitution pattern from 2-methyl-4-phenyl analogs (mp 201–203°C) . Researchers should:
- Perform XRD to confirm crystal structure.
- Use preparative TLC or column chromatography to isolate pure regioisomers.
- Validate via 2D NMR (e.g., NOESY for spatial assignment) .
Q. What strategies address low solubility in aqueous buffers during biological assays?
Q. How does this compound compare structurally and functionally to its isoxazole analogs (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid)?
Q. What mechanistic insights explain its role in enzyme inhibition studies?
The carboxylic acid group chelates active-site metal ions (e.g., Zn²⁺ in metalloproteases), while the 2,6-dichlorophenyl moiety engages in hydrophobic interactions. For example, in COX-2 inhibition assays, docking studies reveal:
Q. Methodological Recommendations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
